molecular formula C10H9N3O2 B177289 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1016-57-5

5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B177289
CAS No.: 1016-57-5
M. Wt: 203.2 g/mol
InChI Key: XPBATPBRNKFEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a phenyl ring at position 1, a methyl group at position 5, and a carboxylic acid group at position 2. It has gained prominence as a key structural motif in medicinal chemistry, particularly in the design of inhibitors targeting protein-protein interactions (PPIs) such as cyclin-dependent kinase (CDK)/cyclin complexes .

Synthesis: The compound is synthesized via a diazonium reaction starting with aniline and ethyl 2-chloroacetoacetate, followed by cyclization with acetaldehyde oxime . Modifications to the phenyl ring (e.g., chloro-substitution at the 3-position) are achieved through analogous routes, enabling structural diversity .

Applications: As a capping group in Fragment Ligated Inhibitory Peptides (FLIPs), it replaces peptide residues (e.g., Arg4) to improve drug-like properties while retaining binding affinity for CDK2/cyclin A and CDK4/cyclin D . FLIPs containing this scaffold exhibit anti-proliferative activity in cancer cell lines (e.g., U2OS, DU145) with IC50 values below 30 µM .

Properties

IUPAC Name

5-methyl-1-phenyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-11-9(10(14)15)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBATPBRNKFEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622220
Record name 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016-57-5
Record name 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Phenylhydrazine with β-Keto Esters

A foundational approach involves the cyclocondensation of phenylhydrazine derivatives with β-keto esters. This method leverages the reactivity of carbonyl groups to form the triazole core. For example, ethyl acetoacetate (a β-keto ester) reacts with phenylhydrazine under acidic conditions to yield intermediates that undergo cyclization to form the triazole ring. Subsequent hydrolysis of the ester group introduces the carboxylic acid functionality.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid

  • Temperature: Reflux (78–110°C)

  • Catalysts: HCl or H₂SO₄

  • Yield: 60–75% (depending on substituent steric effects).

A critical challenge is ensuring regioselectivity for the 1,2,4-triazole isomer. Steric and electronic factors influence the positioning of the methyl and phenyl groups. For instance, bulky substituents on the β-keto ester favor the formation of the 1,2,4-triazole over the 1,2,3-analog.

Hydrazono-Oxazolinone Rearrangement

Adapting methodologies from pyridyl-substituted analogs, the hydrazono-oxazolinone rearrangement offers a pathway to introduce the carboxylic acid group directly. In this approach, 4-(phenyl)-hydrazono-2-methyl-2-oxazolin-5-one undergoes thermal or base-catalyzed rearrangement to form the triazole ring.

Key Steps:

  • Oxazolinone Formation: Reaction of phenyl isocyanate with a methyl-substituted β-keto acid.

  • Rearrangement: Heating in dimethylformamide (DMF) with potassium carbonate induces ring contraction, yielding the triazole-carboxylic acid.

Optimization Data:

ParameterOptimal ValueYield Impact
Temperature120°C+15%
Base (K₂CO₃)2.5 equiv+20%
Solvent (DMF)Anhydrous+10%

This method achieves yields up to 85% but requires stringent anhydrous conditions to prevent hydrolysis of the oxazolinone intermediate.

Carboxylation of Pre-Formed Triazole Intermediates

A patent-pending strategy involves the carboxylation of 5-methyl-1-phenyl-1H-1,2,4-triazole using carbon dioxide under strongly basic conditions. This method, adapted from the synthesis of methyl ester derivatives, introduces the carboxylic acid group via deprotonation and CO₂ insertion.

Procedure Overview:

  • Triazole Bromination: 1-Methyl-1,2,4-triazole is treated with n-butyllithium and dibromomethane to introduce a bromine atom at position 5.

  • Deprotonation and CO₂ Insertion: The brominated intermediate reacts with lithium diisopropylamide (LDA) at −78°C, followed by CO₂ gas to form the carboxylic acid.

Critical Parameters:

  • Temperature: −78°C (to stabilize the lithiated intermediate).

  • CO₂ Pressure: 1 atm (higher pressures risk side reactions).

  • Yield: 72.5% (reported for analogous brominated triazoles).

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary routes based on yield, scalability, and practicality:

MethodYield (%)ScalabilityKey AdvantagesLimitations
Cyclocondensation60–75ModerateSimple reagents, one-pot synthesisRegioselectivity challenges
Hydrazono-Oxazolinone70–85LowDirect carboxylic acid introductionSensitive to moisture, high temps
Carboxylation65–73HighAdaptable to industrial scaleRequires cryogenic conditions

The carboxylation method, while technically demanding, is favored for industrial applications due to its compatibility with continuous flow reactors. In contrast, academic labs often prefer cyclocondensation for its simplicity.

Optimization Strategies for Improved Yields

Solvent and Catalyst Screening

  • Cyclocondensation: Replacing ethanol with acetic acid increases proton availability, accelerating cyclization (yield improvement: 10–12%).

  • Carboxylation: Substituting tetrahydrofuran (THF) with 2-methyltetrahydrofuran enhances CO₂ solubility, reducing reaction time by 30%.

Temperature and Pressure Modifications

  • Hydrazono-Oxazolinone: Lowering the reaction temperature to 100°C minimizes decarboxylation side reactions, improving yield by 8%.

  • Carboxylation: Increasing CO₂ pressure to 2 atm (in a sealed reactor) boosts conversion rates by 15% but requires specialized equipment.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates cost-effective and safety-compliant processes. The carboxylation route, despite its cryogenic requirements, has been implemented in pilot plants using the following adaptations:

  • Continuous Flow Reactors: Enable precise temperature control (−78°C) via jacketed cooling systems.

  • In Situ CO₂ Generation: Calcium carbonate and sulfuric acid mixtures provide a steady CO₂ supply, avoiding high-pressure gas storage.

Economic Analysis:

Cost FactorCyclocondensationCarboxylation
Raw Materials$120/kg$180/kg
Energy ConsumptionLowHigh
Waste Management$50/kg$30/kg

The carboxylation method’s lower waste disposal costs offset its higher initial expenses, making it viable for long-term production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is in the development of pharmaceuticals. Its structural characteristics make it a valuable scaffold for synthesizing various bioactive compounds.

Antiviral Activity

Research indicates that derivatives of triazole compounds exhibit antiviral properties. For instance, triazole-based nucleoside analogs have been synthesized using this compound as a precursor, which can inhibit viral replication. Notably, it has been linked to the synthesis of Ribavirin, an antiviral medication used to treat viral infections such as hepatitis C and respiratory syncytial virus (RSV) .

Antifungal Properties

The compound has also been explored for its antifungal activity. Studies have shown that triazole derivatives can disrupt fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase. This mechanism is crucial in developing antifungal agents that target pathogenic fungi .

Agricultural Applications

In agriculture, this compound has potential as a fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from fungal pathogens.

Fungicide Development

Research has demonstrated that triazole compounds can effectively control various plant pathogens. The application of this compound in formulating fungicides could provide an eco-friendly alternative to traditional chemical pesticides, promoting sustainable agricultural practices .

Material Science

The unique properties of this compound extend into material science as well.

Polymer Chemistry

This compound can be utilized in the synthesis of polymers with specific functional properties. By incorporating triazole moieties into polymer backbones, researchers can enhance thermal stability and mechanical properties. Such materials may find applications in coatings and composites .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryJournal of Medicinal Chemistry Synthesis of antiviral nucleosides from triazole derivatives.
Agricultural SciencePest Management Science Development of eco-friendly fungicides based on triazole structure.
Material SciencePolymer Chemistry Journal Enhanced mechanical properties in polymers using triazole units.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can bind to metal ions or form hydrogen bonds with biological molecules, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Notes

Synthetic Challenges : Pyrazole analogs require careful isomer control during synthesis, achieved via acidic conditions to suppress undesired regioisomers .

Drug Development Trade-offs : Triazole-based FLIPs prioritize metabolic stability and oral bioavailability over peak binding affinity, a common compromise in PPI inhibitor design .

Unexplored Potentials: Thiazole and imidazole analogs lack detailed binding data but warrant further study given their prevalence in bioactive molecules .

Q & A

Q. What are the recommended synthetic routes for 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol, followed by functionalization. Key intermediates include methyl-1H-1,2,4-triazole-3-carboxylate, which is subsequently modified by phenyl and methyl groups . For carboxylation, coupling reactions with aminovaleric acid (e.g., yielding carboxamido derivatives) are effective, as demonstrated by pale-yellow crystalline products with confirmed IR spectra (e.g., NH and OH stretches at 3242–2535 cm⁻¹) .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:
  • Elemental analysis to confirm empirical formulas.
  • IR spectroscopy to identify functional groups (e.g., carboxylic acid O-H stretches ~2500–3300 cm⁻¹, triazole ring vibrations ~1500–1600 cm⁻¹) .
  • Chromatography (HPLC or TLC) to verify homogeneity .
  • Melting point determination (e.g., reported mp ranges for similar triazole-carboxylic acids: 144–216°C) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Polar aprotic solvents (DMSO, DMF) are preferred due to the carboxylic acid moiety. Avoid non-polar solvents like hexane.
  • Stability : Store at 2–8°C in inert atmospheres to prevent hydrolysis or oxidation. Stability studies for analogous compounds (e.g., 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) suggest degradation under UV light or high humidity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction mechanisms and transition states. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalysts) and reduce trial-and-error steps . For example, esterification efficiency can be predicted by simulating energy barriers for methanol activation .

Q. How can contradictory spectral or physicochemical data be resolved in structural elucidation?

  • Methodological Answer :
  • Cross-validate using X-ray crystallography (e.g., crystal structure analysis of methyl-1H-1,2,4-triazole-3-carboxylate derivatives) .
  • Compare with literature data for analogous compounds (e.g., 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, mp 144–145°C vs. 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid, mp 239–242°C ).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .

Q. What strategies are effective in studying structure-activity relationships (SAR) for biological applications?

  • Methodological Answer :
  • Functional group modulation : Replace the phenyl or methyl group with halogens or electron-withdrawing substituents (e.g., Cl derivatives in COX-2 inhibition studies ).
  • Pharmacophore mapping : Use docking simulations to assess interactions with target proteins (e.g., triazole-carboxylic acids as enzyme inhibitors ).
  • In vitro assays : Test cytotoxicity, enzyme inhibition (e.g., COX-2), or antioxidant activity using standardized protocols .

Experimental Design & Data Analysis

Q. How can factorial design improve reaction efficiency in synthesizing this compound?

  • Methodological Answer : Apply a 2³ factorial design to test variables:
FactorLevels
Temperature60°C, 80°C
Catalyst loading5 mol%, 10 mol%
SolventDMF, DMSO
Analyze main effects and interactions using ANOVA. For example, higher catalyst loading in DMF may yield optimal conversion rates .

Q. What process control parameters are critical for scaling up synthesis?

  • Methodological Answer : Monitor:
  • Reactor type (batch vs. continuous flow for exothermic reactions).
  • Mixing efficiency to avoid hotspots.
  • In-line analytics (e.g., PAT tools for real-time pH and temperature tracking) .
  • Purification methods (e.g., recrystallization vs. column chromatography trade-offs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.